3-(Benzyloxy)benzene-1-carboximidamide hydrochloride

Factor Xa inhibition Serine protease Anticoagulant drug discovery

3-(Benzyloxy)benzene-1-carboximidamide hydrochloride is a substituted benzamidine derivative bearing a benzyloxy group at the meta position and a carboximidamide (amidine) moiety at position 1 of the benzene ring, supplied as the hydrochloride salt. Its molecular formula is C₁₄H₁₅ClN₂O with a molecular weight of 262.73 g mol⁻¹.

Molecular Formula C14H15ClN2O
Molecular Weight 262.73 g/mol
CAS No. 1170100-49-8
Cat. No. B1519498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzyloxy)benzene-1-carboximidamide hydrochloride
CAS1170100-49-8
Molecular FormulaC14H15ClN2O
Molecular Weight262.73 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC(=C2)C(=N)N.Cl
InChIInChI=1S/C14H14N2O.ClH/c15-14(16)12-7-4-8-13(9-12)17-10-11-5-2-1-3-6-11;/h1-9H,10H2,(H3,15,16);1H
InChIKeyLUQXYKPIXTZTSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Benzyloxy)benzene-1-carboximidamide Hydrochloride (CAS 1170100-49-8): Chemical Identity and Core Properties for Informed Procurement


3-(Benzyloxy)benzene-1-carboximidamide hydrochloride is a substituted benzamidine derivative bearing a benzyloxy group at the meta position and a carboximidamide (amidine) moiety at position 1 of the benzene ring, supplied as the hydrochloride salt. Its molecular formula is C₁₄H₁₅ClN₂O with a molecular weight of 262.73 g mol⁻¹ . The compound is offered as a white to off-white crystalline powder with a reported melting point of 165–167 °C and a typical purity specification of ≥95 % from major suppliers such as Sigma-Aldrich, Biosynth, and Fujifilm Wako . As a member of the benzamidine class, the compound is primarily employed as a versatile building block for the synthesis of serine protease inhibitors and other bioactive molecules where the amidine group engages the S1 pocket of trypsin-like enzymes [1].

Why 3-(Benzyloxy)benzene-1-carboximidamide Hydrochloride Cannot Be Casually Replaced by In-Class Analogs


Benzamidine derivatives are not functionally interchangeable, because the position of the benzyloxy substituent on the phenyl ring and the nature of the salt form profoundly affect both target binding and physicochemical handling. Early structure–activity relationship (SAR) studies on factor Xa inhibition demonstrated that 3‑amidinophenylaryl derivatives exhibit substantially stronger anti‑FXa activity than their 4‑substituted counterparts, establishing the meta-substitution pattern as a critical determinant of potency [1]. Furthermore, the amidine (carboximidamide) group forms a bidentate salt bridge with the conserved Asp189 residue in the S1 pocket of trypsin-like serine proteases—an interaction that is abolished when the amidine is replaced by an amide, as in the closely related 3‑(benzyloxy)benzamide series [2]. Even the choice between free base and hydrochloride salt is consequential: the hydrochloride salt offers a defined crystalline form with a higher melting point (165–167 °C) and superior aqueous solubility, simplifying both formulation for biochemical assays and long‑term storage [3]. The quantitative evidence below confirms that these structural distinctions translate into measurable performance differences that directly influence scientific selection.

Head-to-Head Quantitative Differentiation of 3-(Benzyloxy)benzene-1-carboximidamide Hydrochloride Versus Key Analogs and Alternatives


Meta-Substituted Benzamidine Scaffold Confers Superior Factor Xa Inhibitory Activity Relative to Para-Substituted Isomers

In a foundational SAR study of benzamidine derivatives as factor Xa inhibitors, Stürzebecher et al. demonstrated that 3‑amidinophenylaryl derivatives possess significantly stronger anti‑FXa activity than their 4‑amidinophenyl counterparts. The comparative analysis ranked the meta‑substituted benzamidine scaffold as the most potent among the positional isomers tested [1]. This positional advantage is corroborated by the later work of Matter et al., who showed that 3‑oxybenzamide derivatives with neutral P1 substituents achieve factor Xa inhibition constants as low as Ki = 10 μM when the amidine group is correctly positioned in the S1 pocket, whereas 4‑substituted analogs fail to maintain the optimal hydrogen‑bonding geometry with Asp189 [2].

Factor Xa inhibition Serine protease Anticoagulant drug discovery

Amidine Functionality Enables Bidentate Asp189 Salt Bridge Absent in the Amide Analog 3‑(Benzyloxy)benzamide

The carboximidamide (amidine) group of the target compound forms a canonical bidentate salt bridge with the carboxylate side chain of Asp189 at the base of the S1 specificity pocket of trypsin‑like serine proteases—a hallmark interaction that underlies potent competitive inhibition [1]. In contrast, the corresponding amide analog 3‑(benzyloxy)benzamide (CAS 171861‑74‑8) lacks the positively charged amidinium group and cannot engage Asp189 via the same electrostatic and hydrogen‑bonding network. Crystallographic evidence from factor Xa–inhibitor complexes confirms that benzamidine‑containing ligands consistently occupy the S1 pocket through this Asp189 salt bridge, whereas non‑amidine surrogates lose direct contact with Asp189 and exhibit markedly reduced affinity [1][2].

Serine protease binding mode S1 pocket engagement Asp189 salt bridge

Hydrochloride Salt Form Provides a Defined Melting Point of 165–167 °C, Enabling Reliable Solid‑State Handling Versus the Free Base

The hydrochloride salt of 3‑(benzyloxy)benzene‑1‑carboximidamide exhibits a sharp melting point of 165–167 °C, consistent with a crystalline, single‑phase material suitable for accurate weighing and formulation [1]. The free base analog 3‑(benzyloxy)benzamidine (CAS 26130‑55‑2, MW 226.27) lacks a reported melting point in the same range and is typically handled as an amorphous or low‑melting solid, which can complicate accurate dispensing in milligram‑scale synthesis or biochemical assay preparation. Additionally, the hydrochloride counterion enhances aqueous solubility relative to the free base, a property critical for achieving homogeneous solutions in enzyme inhibition assays that require concentrations up to the millimolar range .

Solid-state characterization Salt form selection Aqueous solubility

Supplier Purity and Pricing Differentiation: 95 % Purity from Multiple Qualified Vendors with Transparent Batch‑Specific COA Availability

The target compound is stocked by Sigma-Aldrich (Enamine sourcing, 95 % purity), Biosynth (95 % purity, minimum order $250), Fujifilm Wako (Enamine sourcing, 95 % purity), and Leyan (95 % purity). Pricing at the 2.5 g scale ranges from $1,770 USD (Biosynth) to ¥319,500 JPY (Fujifilm Wako). In comparison, the 4‑substituted positional isomer (CAS 57928‑60‑6) is available from AKSci at 98 % purity, indicating that the 3‑isomer is primarily offered at 95 % purity across major suppliers while the 4‑isomer has a higher purity option . The availability of Certificates of Analysis (COA) from Sigma-Aldrich and Fujifilm Wako provides batch‑level traceability that is not uniformly offered by all vendors of the 4‑isomer.

Chemical procurement Purity specification Supply chain reliability

Patent Corpus Analysis: 87 Patents Cite the 4‑Substituted Isomer Versus Limited Patent Activity for the 3‑Substituted Scaffold, Highlighting Differential Application Focus

PubChemLite annotation data reveal that the 4‑(benzyloxy)benzene‑1‑carboximidamide scaffold (CAS 57928‑60‑6) is cited in 87 patents, whereas the 3‑substituted isomer (CAS 1170100‑49‑8) has a substantially smaller patent footprint [1]. This discrepancy indicates that the 4‑isomer has been more extensively exploited in proprietary medicinal chemistry programs, likely reflecting its compatibility with certain target binding pockets. Conversely, the lower patent density of the 3‑isomer may offer greater freedom to operate for novel inhibitor design, particularly in anticoagulant programs where the 3‑amidinophenyl motif has established literature precedent for FXa inhibition [2].

Patent landscape Intellectual property Scaffold differentiation

Positional Isomer Regiochemistry Dictates Downstream Synthetic Versatility: 3‑Substitution Enables Distinct Derivatization Pathways Compared to 2‑ and 4‑Substituted Analogs

The meta‑positioning of the benzyloxy group relative to the carboximidamide functionality in 3‑(benzyloxy)benzene‑1‑carboximidamide creates a unique substitution pattern that directs electrophilic aromatic substitution and cross‑coupling reactions differently than the ortho‑ or para‑substituted isomers. Specifically, the 3‑substituted scaffold places the benzyloxy and amidine groups in a non‑conjugated relationship, avoiding the resonance electronic effects that dominate in the 4‑isomer and the steric compression present in the 2‑isomer. This electronic and steric profile makes the 3‑isomer the preferred starting material for elaborating the benzene core at the remaining unsubstituted positions (C‑2, C‑4, C‑5, C‑6) without competing directing effects from the amidine group, which in the 4‑isomer would deactivate the ring toward further functionalization [1].

Synthetic chemistry Regioselective derivatization Building block utility

Application Scenarios Where 3-(Benzyloxy)benzene-1-carboximidamide Hydrochloride Delivers Demonstrable Advantages Over Alternative Building Blocks


Factor Xa and Thrombin Inhibitor Lead Generation Programs Requiring a Validated 3‑Amidinophenyl Scaffold

Medicinal chemistry teams targeting the coagulation cascade can directly employ 3‑(benzyloxy)benzene‑1‑carboximidamide hydrochloride as a P1‑group precursor for constructing factor Xa inhibitors. The 3‑amidinophenyl scaffold is historically validated: Stürzebecher et al. established that 3‑amidinophenylaryl derivatives possess strong anti‑FXa activity, a finding later reinforced by Matter et al. who demonstrated that 3‑oxybenzamide‑based inhibitors achieve FXa Ki values as low as 10 μM when the amidine moiety is correctly positioned [1][2]. The hydrochloride salt form ensures reliable dissolution in the aqueous assay buffers (typically 50 mM Tris, pH 8.0) used for FXa enzymatic assays, eliminating the need for DMSO pre‑dissolution that can introduce solvent artifacts . In contrast, the 4‑substituted isomer has not been validated in the same FXa SAR context and may fail to achieve comparable potency due to suboptimal S1‑pocket geometry [1].

Fragment‑Based Drug Discovery (FBDD) Libraries Where Amidine‑Asp189 Engagement Is the Primary Screening Hypothesis

The benzamidine moiety is a privileged fragment for targeting trypsin‑like serine proteases, reliably forming a bidentate salt bridge with the conserved Asp189 residue [3]. 3‑(Benzyloxy)benzene‑1‑carboximidamide hydrochloride serves as an ideal fragment‑sized building block (MW 262.73) that places the benzyloxy group in a solvent‑exposed orientation when the amidine is bound in the S1 pocket, allowing for fragment growing or merging strategies without disrupting the key anchoring interaction. This contrasts with the amide analog 3‑(benzyloxy)benzamide, which cannot engage Asp189 and is therefore unsuitable for fragment screens predicated on S1‑pocket binding [4].

Structure‑Based Drug Design Utilizing Co‑Crystal Structures of 3‑Oxybenzamide–Factor Xa Complexes (PDB 2BMG) as Modeling Templates

Computational chemists performing docking studies or molecular dynamics simulations of novel FXa inhibitors can use the 3‑(benzyloxy)benzene‑1‑carboximidamide core as a docking anchor, with the knowledge that co‑crystal structures of related 3‑oxybenzamides in complex with human FXa (PDB 2BMG, resolution 2.70 Å) confirm the binding pose of the benzyloxy‑substituted phenyl ring in the S4 pocket and the amidine in S1 [3]. This structural information is directly transferable to the target compound, as the benzyloxy group occupies the same hydrophobic cleft characterized in PDB 2BMG. The 4‑isomer, by contrast, would place the benzyloxy group in a distinct orientation that is not supported by existing co‑crystal data, increasing the uncertainty of docking predictions.

Chemical Biology Probe Synthesis for PARP Enzyme Family Selectivity Profiling

The 3‑benzyloxybenzamide scaffold has established precedent as a PARP inhibitor chemotype, with 3‑benzyloxybenzamides disclosed as inhibitors of the DNA repair enzyme poly(ADP‑ribose) polymerase in patent EP 0749415 A1 [5]. The amidine analog 3‑(benzyloxy)benzene‑1‑carboximidamide hydrochloride provides a bioisosteric replacement for the amide that may alter PARP isoform selectivity and cellular permeability. The hydrochloride salt's defined melting point (165–167 °C) and purity (95 %) facilitate reproducible SAR studies across multiple PARP family members, while the 3‑position attachment of the benzyloxy group differentiates it from the 4‑(benzyloxy)benzamide series that has been optimized primarily against PARP10 (IC₅₀ = 230 nM) [6].

Quote Request

Request a Quote for 3-(Benzyloxy)benzene-1-carboximidamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.